![molecular formula C8H18O2Si B106939 Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- CAS No. 31469-15-5](/img/structure/B106939.png)

Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-

説明

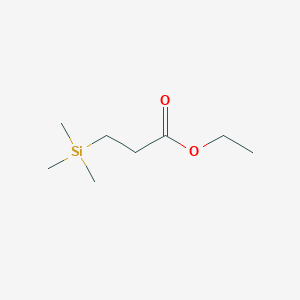

Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-, also known as (1-methoxy-2-methylprop-1-enoxy)-trimethylsilane, is a derivative of alkane that can be used as a silane reagent . It acts as a catalyst or initiator in group-transfer polymerization . It is also used as a versatile reagent in conjugate addition and aldol reactions .

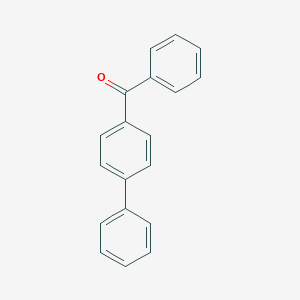

Molecular Structure Analysis

The molecular formula of this compound is C8H18O2Si. The molecule contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ether .Chemical Reactions Analysis

This compound is used as a catalyst or initiator in group-transfer polymerization . It is also used as a versatile reagent in conjugate addition and aldol reactions .科学的研究の応用

Synthesis of Chiral β-Lactams

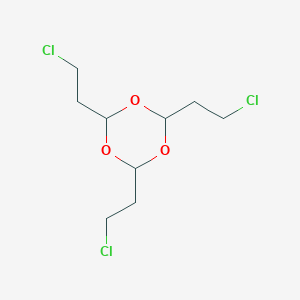

This compound has been used in the synthesis of chiral β-lactams . It reacts with (S)-alkylidene (1-arylethyl)amines in the presence of titanium tetrachloride as a catalyst . Chiral β-lactams are important because they are found in many biologically active compounds and pharmaceuticals.

Catalyst or Initiator in Group-Transfer Polymerization

Methyl trimethylsilyl dimethylketene acetal can act as a catalyst or initiator in the group-transfer polymerization . Group-transfer polymerization is a method for synthesizing polymers, and this compound’s role as a catalyst or initiator can help control the polymerization process.

Versatile Reagent in Conjugate Addition

This compound is a versatile reagent in conjugate addition . Conjugate addition, also known as Michael addition, is a method used in organic chemistry to form carbon-carbon bonds. This compound’s versatility makes it useful in a variety of conjugate addition reactions.

Reagent in Aldol Reactions

Methyl trimethylsilyl dimethylketene acetal is also used as a reagent in aldol reactions . Aldol reactions are a powerful tool for forming carbon-carbon bonds in organic synthesis, and this compound’s use as a reagent can facilitate these reactions.

特性

IUPAC Name |

(1-methoxy-2-methylprop-1-enoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOGVQJEBGEKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(OC)O[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073470 | |

| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |

CAS RN |

31469-15-5 | |

| Record name | Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031469155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-2-methyl-1-trimethyl- siloxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes Dimethylketene Methyl Trimethylsilyl Acetal useful in polymerization reactions?

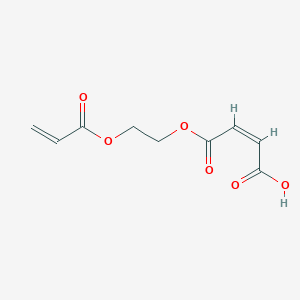

A: Dimethylketene methyl trimethylsilyl acetal (MTDA) acts as an effective initiator for Group Transfer Polymerization (GTP) [, ]. Specifically, it's been successfully used in the polymerization of N-substituted maleimides [] and N,N-diethylacrylamide [].

Q2: How does MTDA function as an initiator in Group Transfer Polymerization?

A: While the exact mechanism is not fully elaborated in the provided research, MTDA, like other silyl ketene acetals, can generate enolate equivalents under specific reaction conditions []. These enolate species can initiate the polymerization of activated monomers like methacrylates and acrylamides.

Q3: Is MTDA's reactivity in GTP comparable to other common monomers like Methyl Methacrylate (MMA)?

A: Research indicates that N-phenylmaleimide (NPM), when polymerized with MTDA as an initiator, exhibits higher reactivity than MMA in GTP copolymerization reactions []. In fact, NPM can hinder MMA polymerization at low concentrations [].

Q4: Are there limitations to using MTDA in GTP?

A: While effective for some monomers, MTDA doesn't guarantee living polymerization characteristics in all cases. For example, polymerization of NPM with MTDA as initiator didn't exhibit the typical traits of a living polymerization [].

Q5: Beyond polymerization, what other synthetic applications utilize MTDA?

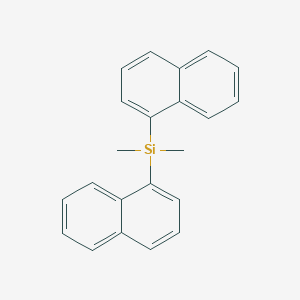

A: MTDA serves as an excellent reagent in various organic reactions. It's particularly valuable as a substitute for methyl isobutyrate enolate []. For instance, it has been successfully employed in a total synthesis of (+)-mycalamide A, specifically in a Yb(OTf)3-TMSCl-catalyzed cross-aldol reaction []. In this reaction, MTDA reacted with an acid-sensitive aldehyde without causing epimerization [], showcasing its mild reactivity and versatility.

Q6: Are there any safety concerns associated with handling MTDA?

A: MTDA is categorized as an irritant and flammable substance []. It's also moisture-sensitive, necessitating handling in a well-ventilated area (fume hood) and storage under appropriate conditions to prevent degradation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。